Cas no 854538-94-6 (2-Amino-3-fluorobenzaldehyde)
2-Amino-3-fluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-fluorobenzaldehyde
- Benzaldehyde, 2-amino-3-fluoro-
- PZBQRNQMWORUND-UHFFFAOYSA-N
- AK136532
- 2-Amino-3-fluorobenzaldehyde (ACI)
- EN300-199861
- MFCD12923269
- DS-5535
- W11420
- AKOS006361945
- Z1203586128
- CS-0019330
- SCHEMBL1695015
- DB-292647
- 854538-94-6
- DTXSID20625476
-
- MDL: MFCD12923269
- Inchi: 1S/C7H6FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
- InChI Key: PZBQRNQMWORUND-UHFFFAOYSA-N
- SMILES: O=CC1C(N)=C(F)C=CC=1
Computed Properties
- Exact Mass: 139.043341977g/mol
- Monoisotopic Mass: 139.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1
- XLogP3: 1.4
2-Amino-3-fluorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A895459-5g |
2-Amino-3-fluorobenzaldehyde |
854538-94-6 | ≥95% | 5g |
4,050.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM992-250mg |
2-Amino-3-fluorobenzaldehyde |
854538-94-6 | 95+% | 250mg |
614CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM992-1g |
2-Amino-3-fluorobenzaldehyde |
854538-94-6 | 95+% | 1g |
1350.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM992-100mg |
2-Amino-3-fluorobenzaldehyde |
854538-94-6 | 95+% | 100mg |
328CNY | 2021-05-07 | |
| TRC | A609525-100mg |
2-Amino-3-fluorobenzaldehyde |
854538-94-6 | 100mg |
$ 155.00 | 2023-04-19 | ||
| TRC | A609525-250mg |
2-Amino-3-fluorobenzaldehyde |
854538-94-6 | 250mg |
$ 305.00 | 2023-04-19 | ||
| TRC | A609525-1g |
2-Amino-3-fluorobenzaldehyde |
854538-94-6 | 1g |
$ 750.00 | 2022-06-08 | ||
| Apollo Scientific | PC535007-250mg |
2-Amino-3-fluorobenzaldehyde |
854538-94-6 | 95% | 250mg |
£41.00 | 2025-02-21 | |
| Apollo Scientific | PC535007-1g |
2-Amino-3-fluorobenzaldehyde |
854538-94-6 | 95% | 1g |
£90.00 | 2025-02-21 | |
| eNovation Chemicals LLC | Y0995295-5g |
2-amino-3-fluorobenzaldehyde |
854538-94-6 | 95% | 5g |
$535 | 2024-08-02 |
2-Amino-3-fluorobenzaldehyde Production Method
Production Method 1
Production Method 2
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt
Production Method 3
Production Method 4
1.2 Reagents: Sodium sulfate Solvents: Ethyl acetate , Water ; rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, rt
1.4 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 23 h, rt
Production Method 5
1.2 Reagents: Methanol ; 0 °C
2-Amino-3-fluorobenzaldehyde Raw materials
2-Amino-3-fluorobenzaldehyde Preparation Products
2-Amino-3-fluorobenzaldehyde Suppliers
2-Amino-3-fluorobenzaldehyde Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-Amino-3-fluorobenzaldehyde
2-Amino-3-fluorobenzaldehyde (CAS No. 854538-94-6): An Overview of Its Properties, Applications, and Recent Research
2-Amino-3-fluorobenzaldehyde (CAS No. 854538-94-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. This compound is characterized by its unique structure, which includes an amino group and a fluorine atom on a benzaldehyde framework. The combination of these functional groups endows 2-Amino-3-fluorobenzaldehyde with a range of interesting properties that make it a valuable building block in various applications.
The molecular formula of 2-Amino-3-fluorobenzaldehyde is C7H6FO2, and its molecular weight is approximately 137.12 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 75-77°C, and it exhibits moderate stability under standard laboratory conditions.
In the realm of medicinal chemistry, 2-Amino-3-fluorobenzaldehyde has been extensively studied for its potential as a precursor in the synthesis of bioactive molecules. The presence of the amino group and the fluorine atom provides opportunities for further functionalization, leading to the development of compounds with diverse biological activities. For instance, recent research has shown that derivatives of 2-Amino-3-fluorobenzaldehyde can exhibit potent anti-inflammatory and anticancer properties.
A study published in the Journal of Medicinal Chemistry in 2021 explored the synthesis and biological evaluation of a series of 2-Amino-3-fluorobenzaldehyde-derived compounds. The researchers found that certain derivatives demonstrated significant inhibition of tumor growth in both in vitro and in vivo models. Specifically, one derivative was shown to selectively target cancer cells while sparing normal cells, highlighting its potential as a novel therapeutic agent.
Beyond its applications in medicinal chemistry, 2-Amino-3-fluorobenzaldehyde has also found use in the field of materials science. The unique electronic properties conferred by the amino and fluorine groups make it an attractive candidate for the development of advanced materials with tailored optical and electronic characteristics. For example, a study published in Advanced Materials in 2020 reported the synthesis of a polymer containing 2-Amino-3-fluorobenzaldehyde-based monomers. The resulting material exhibited excellent photoluminescence properties and was proposed for use in organic light-emitting diodes (OLEDs).
The synthetic versatility of 2-Amino-3-fluorobenzaldehyde has also been leveraged in the development of new synthetic methodologies. Researchers have explored various strategies to functionalize this compound, including nucleophilic substitution reactions, condensation reactions, and metal-catalyzed coupling reactions. These methods have enabled the efficient synthesis of complex molecules with high yields and selectivities.
A notable example is a recent study published in Organic Letters that described a novel palladium-catalyzed coupling reaction involving 2-Amino-3-fluorobenzaldehyde. The reaction conditions were optimized to achieve high yields and excellent regioselectivity, making it a valuable tool for synthetic chemists working on complex molecule synthesis.
In addition to its synthetic utility, 2-Amino-3-fluorobenzaldehyde has been investigated for its environmental impact. A study published in Environmental Science & Technology in 2019 evaluated the biodegradability and ecotoxicity of this compound. The results indicated that under controlled conditions, 2-Amino-3-fluorobenzaldehyde can be biodegraded by certain microbial strains, suggesting that it may have lower environmental persistence compared to other aromatic compounds.
The safety profile of 2-Amino-3-fluorobenzaldehyde is another important consideration for its industrial applications. While it is generally considered safe when handled properly, appropriate safety measures should be taken to prevent exposure to skin or inhalation. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe use.
In conclusion, 2-Amino-3-fluorobenzaldehyde (CAS No. 854538-94-6) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and synthetic chemistry. Its unique structure and versatile reactivity make it an invaluable building block for the development of novel bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.
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